molecular formula C18H16N2O4 B5146804 3-(1H-INDOL-2-YL)-2-NITRO-3-PHENYL-PROPIONIC ACID METHYL ESTER

3-(1H-INDOL-2-YL)-2-NITRO-3-PHENYL-PROPIONIC ACID METHYL ESTER

Cat. No.: B5146804
M. Wt: 324.3 g/mol
InChI Key: XHMIIVKCSKHNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-INDOL-2-YL)-2-NITRO-3-PHENYL-PROPIONIC ACID METHYL ESTER is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an indole ring, a nitro group, and a phenyl group, making it a versatile molecule in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-2-YL)-2-NITRO-3-PHENYL-PROPIONIC ACID METHYL ESTER typically involves multi-step organic reactions. One common method includes the nitration of an indole derivative followed by a Friedel-Crafts acylation to introduce the phenyl group. The final step involves esterification to form the methyl ester . Reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(1H-INDOL-2-YL)-2-NITRO-3-PHENYL-PROPIONIC ACID METHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-2-YL)-2-NITRO-3-PHENYL-PROPIONIC ACID METHYL ESTER involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can bind to specific receptors, modulating their activity and leading to therapeutic effects .

Properties

IUPAC Name

methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-18(21)17(20(22)23)16(12-7-3-2-4-8-12)15-11-13-9-5-6-10-14(13)19-15/h2-11,16-17,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMIIVKCSKHNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)C2=CC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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